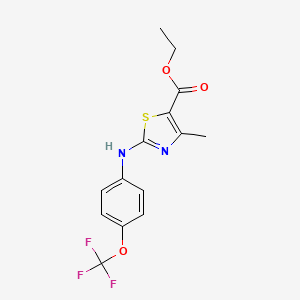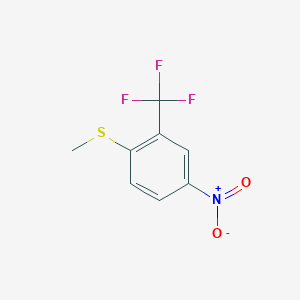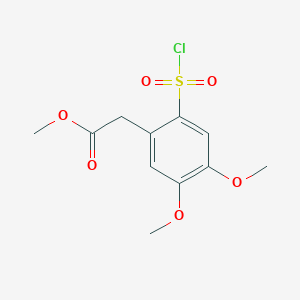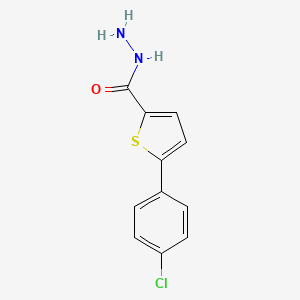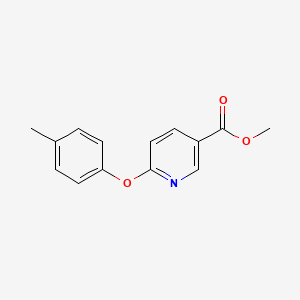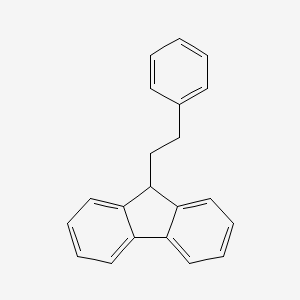
9-(2-Phenylethyl)fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Phenylethyl)fluorene (9-PEF) is a synthetic compound that has been studied for its potential in a variety of applications. It is a derivative of fluorene, a naturally occurring aromatic hydrocarbon. 9-PEF has been found to have interesting properties that make it a promising compound for use in scientific research and laboratory experiments.
Aplicaciones Científicas De Investigación
9-(2-Phenylethyl)fluorene has been studied for its potential applications in scientific research. It has been used in organic synthesis and material science, as well as in the study of medicinal chemistry and drug discovery. In particular, this compound has been found to be a useful tool in the development of new drugs, as it can be used to modify the structure of existing drugs to create new compounds with desired properties.
Mecanismo De Acción
The mechanism of action of 9-(2-Phenylethyl)fluorene is not yet fully understood. However, it is known that the compound can bind to certain proteins and enzymes in the body, which can lead to changes in the activity of these proteins and enzymes. This may result in changes in the levels of certain biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, studies have found that the compound can have an effect on certain biochemical processes, such as the production of reactive oxygen species. It has also been found to have an effect on the activity of certain enzymes, such as cytochrome P450.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 9-(2-Phenylethyl)fluorene in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it can be used to modify existing drugs to create new compounds with desired properties. However, there are some limitations to its use in laboratory experiments. For example, it is not yet fully understood how the compound interacts with proteins and enzymes in the body, and it is not known how it affects biochemical and physiological processes.
Direcciones Futuras
There are a number of potential future directions for the use of 9-(2-Phenylethyl)fluorene. For example, further research could be done to better understand its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be done to explore its potential applications in organic synthesis and material science, as well as its potential use in drug development. Finally, further research could be done to explore its potential use in other areas, such as biotechnology and nanotechnology.
Métodos De Síntesis
9-(2-Phenylethyl)fluorene can be synthesized by a variety of methods. The most common method is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone. This reaction produces a substituted fluorene. Other methods for synthesizing this compound include the Dieckmann cyclization, the Ullmann reaction, and the Stille reaction.
Propiedades
IUPAC Name |
9-(2-phenylethyl)-9H-fluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18/c1-2-8-16(9-3-1)14-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIDBGDPGPVLAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60488926 |
Source


|
| Record name | 9-(2-Phenylethyl)-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60488926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10423-31-1 |
Source


|
| Record name | 9-(2-Phenylethyl)-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60488926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








